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Compound of Interest

Compound Name: UNP-6457

Cat. No.: B15582851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a representative methodology for the solid-phase

synthesis of a cyclic nonapeptide inhibitor of the MDM2-p53 interaction, based on the publicly

available information for UNP-6457. The exact amino acid sequence and detailed experimental

parameters for the synthesis of UNP-6457 are contained within the supporting information of

the scientific publication "DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of

a Neutral MDM2–p53 Inhibitor" and are not fully available in the public domain. This protocol is

intended as a detailed guide and a starting point for the synthesis of similar cyclic peptides.

Introduction
UNP-6457 is a potent, neutral, macrocyclic nonapeptide inhibitor of the MDM2-p53 protein-

protein interaction, discovered through DNA-encoded library screening.[1][2][3][4] Its cyclic

nature and inclusion of non-standard amino acids, such as 3-trifluoromethyl phenylalanine and

D-propargyl glycine, contribute to its high binding affinity and potential for development as a

therapeutic agent.[1] This document provides a detailed protocol for the solid-phase peptide

synthesis (SPPS) of a representative cyclic peptide analogous to UNP-6457, employing

Fmoc/tBu chemistry.

Principle of the Method
The synthesis is performed on a solid support (resin), which allows for the sequential addition

of Fmoc-protected amino acids to build the linear peptide chain. Following the assembly of the
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linear precursor, on-resin cyclization is performed. Finally, the cyclic peptide is cleaved from the

resin, and all protecting groups are removed. The crude peptide is then purified by reverse-

phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents
Category Item Grade

Resin Rink Amide MBHA resin 100-200 mesh, 0.5-0.8 mmol/g

Amino Acids

Fmoc-protected amino acids

(including standard and non-

standard residues)

Synthesis grade

Coupling Reagents HBTU, HOBt, DIC Synthesis grade

Deprotection Reagent Piperidine ACS grade

Solvents DMF, DCM, NMP, Diethyl ether HPLC grade

Bases DIPEA Synthesis grade

Cleavage Cocktail
Trifluoroacetic acid (TFA),

Triisopropylsilane (TIS), Water
Reagent grade

Purification Acetonitrile (ACN), Water HPLC grade

Experimental Protocol
Resin Preparation

Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

Wash the resin with DMF (3x) and DCM (3x).

Linear Peptide Synthesis (Automated or Manual)
The linear peptide is assembled on the resin using a standard Fmoc SPPS protocol. Each

cycle consists of a deprotection step followed by a coupling step.

Fmoc Deprotection:
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Add 20% piperidine in DMF to the resin.

Agitate for 5 minutes.

Drain the vessel.

Add 20% piperidine in DMF to the resin.

Agitate for 15 minutes.

Drain and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in

DMF.

Add DIPEA (8 eq) to the amino acid solution and pre-activate for 2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate for 2 hours at room temperature.

Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive,

repeat the coupling step.

Repeat the deprotection and coupling steps for each amino acid in the sequence.

On-Resin Cyclization
After the final amino acid has been coupled, perform a final Fmoc deprotection to expose the

N-terminal amine.

Wash the resin extensively with DMF.

For head-to-tail cyclization, dissolve HATU (4 eq) and DIPEA (8 eq) in DMF.
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Add the cyclization cocktail to the resin and agitate for 4 hours at room temperature.

Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

Dry the resin under vacuum.

Cleavage and Deprotection
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Add the cleavage cocktail to the dried resin in the reaction vessel.

Agitate for 3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

Dry the crude peptide pellet under vacuum.

Purification
Dissolve the crude peptide in a minimal amount of ACN/water.

Purify the peptide by preparative RP-HPLC using a C18 column.

Use a linear gradient of ACN in water (both containing 0.1% TFA).

Monitor the elution at 220 nm and 280 nm.

Collect the fractions containing the pure peptide.

Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary
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Parameter Value Unit

Resin Loading 0.6 mmol/g

Amino Acid Excess (Coupling) 4 equivalents

Coupling Reagent Excess

(HBTU/HOBt)
3.9 / 4 equivalents

Base Excess (DIPEA for

coupling)
8 equivalents

Cyclization Reagent Excess

(HATU)
4 equivalents

Base Excess (DIPEA for

cyclization)
8 equivalents

Fmoc Deprotection Time 5 + 15 minutes

Coupling Reaction Time 2 hours

Cyclization Reaction Time 4 hours

Cleavage Time 3 hours

RP-HPLC Gradient 5-95% ACN over 30 min % ACN

Expected Final Yield (after

purification)
10-20 %

Visualizations
Experimental Workflow
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Click to download full resolution via product page

Caption: Solid-phase peptide synthesis workflow for UNP-6457.
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Caption: UNP-6457 inhibits the MDM2-p53 interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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